molecular formula C21H25NO6 B4003458 N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate

N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate

Cat. No.: B4003458
M. Wt: 387.4 g/mol
InChI Key: AZXLNJFTZMDPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16818752 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Syntheses of Cyclic Hydroxamic Acids and Lactams : Research focused on the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. The study explored the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, leading to the formation of cyclic hydroxamic acids and amides by acyl group migration. This work is foundational in understanding the chemical reactivity and potential applications of related oxalate compounds in synthesizing cyclic structures (H. Hartenstein & D. Sicker, 1993).

Electrocatalytic Applications

  • Electrochemical Properties and Electrocatalytic Applications : A study on N-oxyl compounds, including aminoxyls and imidoxyls, highlighted their widespread use as catalysts for selective oxidation of organic molecules. These compounds are utilized in electrocatalytic reactions, showcasing the chemical versatility and potential application of similar oxalate compounds in catalysis and organic synthesis (J. Nutting, M. Rafiee, & S. Stahl, 2018).

Polymer Chemistry

  • Functional Poly(2-oxazoline)s : Poly(2-oxazoline)s have gained attention for their biocompatibility and potential in biomedical applications. The study on the modular approach of 'click chemistry' for functionalizing PAOx with clickable groups opens avenues for utilizing oxalate compounds in designing polymers with specific functionalities (K. Lava, B. Verbraeken, & R. Hoogenboom, 2015).

Hydrogen Bonded Structures

  • Study on Hydrogen Bonded Structures in Organic Amine Oxalates : This research explored the hydrogen bonded networks in oxalates of various amines, including n-propylamine and n-butylamine, among others. The study provides insights into the structural properties and thermal stability of these compounds, which could be relevant for designing materials with specific intermolecular interactions (R. Vaidhyanathan, S. Natarajan, & C. Rao, 2002).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : A study on the synthesis of thiazoles and their fused derivatives, including reactions with oxalate compounds, demonstrated antimicrobial activities against various bacterial and fungal strains. This suggests the potential use of oxalate derivatives in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Properties

IUPAC Name

oxalic acid;N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.C2H2O4/c1-2-12-20-13-14-21-15-16-22-19-11-7-6-10-18(19)17-8-4-3-5-9-17;3-1(4)2(5)6/h2-11,20H,1,12-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLNJFTZMDPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 2
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 3
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 4
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 5
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.